molecular formula C6H9NO4 B6282490 3,4-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid CAS No. 1888761-87-2

3,4-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid

Cat. No.: B6282490
CAS No.: 1888761-87-2
M. Wt: 159.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is a heterocyclic compound featuring a five-membered ring structure that includes both nitrogen and oxygen atoms. This compound is part of the oxazolidine family, which is known for its diverse biological and chemical properties. The presence of the oxazolidine ring imparts unique reactivity and stability, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid typically involves the cyclization of appropriate amino alcohols with carboxylic acids or their derivatives. One common method includes the reaction of 3,4-dimethyl-2-oxo-1,3-oxazolidine with chloroacetic acid under basic conditions to form the desired carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process. The scalability of the synthesis is crucial for its application in large-scale industrial processes.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxazolidinone derivatives, reduced oxazolidines, and substituted oxazolidines, each with distinct chemical and biological properties.

Scientific Research Applications

3,4-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting bacterial infections.

    Industry: The compound is utilized in the production of polymers, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazolidine ring can form stable complexes with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Oxazolidinones: These compounds share the oxazolidine ring structure but differ in their functional groups and biological activities.

    Thiazolidines: Similar in structure but contain sulfur instead of oxygen, leading to different chemical properties.

    Imidazolidines: Contain nitrogen atoms in the ring, offering distinct reactivity and applications.

Uniqueness

3,4-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

1888761-87-2

Molecular Formula

C6H9NO4

Molecular Weight

159.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.